

# methanesulfinate chemical properties and structure

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## Compound of Interest

Compound Name: **Methanesulfinate**

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An In-depth Technical Guide to **Methanesulfinate**: Chemical Properties, Structure, and Experimental Protocols

## Abstract

**Methanesulfinate**, specifically its common salt form sodium **methanesulfinate**, is an organosulfur compound of significant interest in synthetic organic chemistry. As the conjugate base of methanesulfinic acid, it serves as a versatile nucleophile and a mild reducing agent. Its utility spans from the synthesis of complex molecules, including pharmaceuticals, to applications in materials science. This document provides a comprehensive overview of the chemical and physical properties of sodium **methanesulfinate**, its structure, stability, and reactivity. Furthermore, it details key experimental protocols for its synthesis and analysis, providing researchers and drug development professionals with a practical guide to its application.

## Chemical Structure and Properties

The **methanesulfinate** anion ( $\text{CH}_3\text{SO}_2^-$ ) is the simplest alkylsulfinate. It consists of a central sulfur atom double-bonded to one oxygen atom, single-bonded to another oxygen atom bearing a negative charge, and single-bonded to a methyl group. The negative charge is delocalized between the two oxygen atoms through resonance. It is typically handled as its sodium salt, sodium **methanesulfinate** ( $\text{CH}_3\text{SO}_2\text{Na}$ ).

## Structural Identifiers

Identifier	Sodium Methanesulfinate (CAS: 20277-69-4)	Methanesulfinate Anion
IUPAC Name	sodium methanesulfinate <sup>[1]</sup>	methanesulfinate <sup>[2]</sup>
SMILES	C-S(=O)O.[Na+] <sup>[3]</sup>	C-S(=O)[O-] <sup>[2]</sup>
InChI	InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1 <sup>[1][4]</sup>	InChI=1S/CH4O2S/c1-4(2)3/h1H3,(H,2,3)/p-1 <sup>[2]</sup>
InChIKey	LYPGDCWPHTUDO-UHFFFAOYSA-M <sup>[1][4]</sup>	XNEFVTBPCXGIRX-UHFFFAOYSA-M <sup>[2]</sup>

## Physical and Chemical Properties

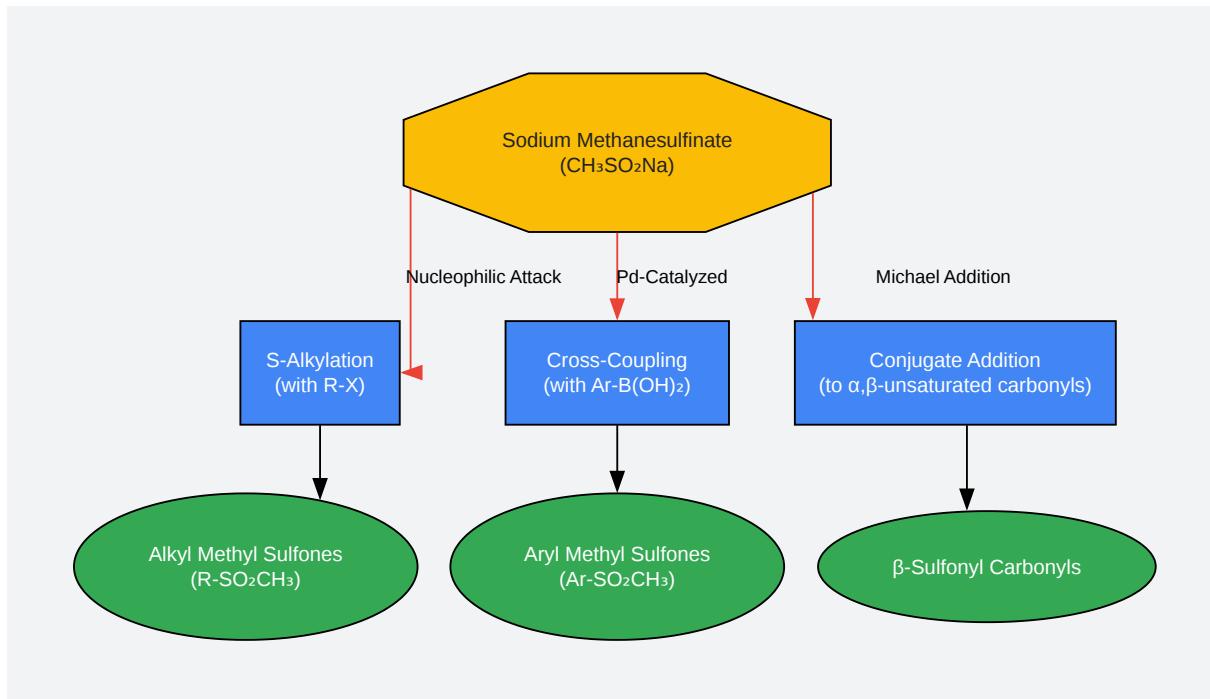
The following table summarizes the key quantitative properties of sodium **methanesulfinate**.

Property	Value	Source(s)
Molecular Formula	CH <sub>3</sub> NaO <sub>2</sub> S	<sup>[1][4][5]</sup>
Molecular Weight	102.09 g/mol	<sup>[1][4][5]</sup>
Appearance	White to light beige crystalline powder	<sup>[6][7]</sup>
Melting Point	222-226 °C (decomposes)	<sup>[4][6]</sup>
Solubility	Soluble in water; slightly soluble in methanol.	<sup>[3][6][8]</sup>
Stability	Stable under normal conditions; hygroscopic and air-sensitive.	<sup>[3][6][7][8]</sup>
Purity (Technical Grade)	Typically ≥85% or ≥90%	<sup>[4][9]</sup>

## Reactivity and Applications

Sodium **methanesulfinate** is a valuable reagent in organic synthesis, primarily acting as a nucleophile through its sulfur atom. Its reactivity makes it a key building block for the construction of sulfonyl-containing compounds.

- Preparation of Sulfones: It is widely used in the preparation of alkyl methyl sulfones through S-alkylation reactions with alkyl halides.[6][10]
- Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl boronic acids to form aryl sulfones, a common motif in medicinal chemistry.[6]
- Conjugate Addition: As a soft nucleophile, it undergoes conjugate addition to  $\alpha,\beta$ -unsaturated systems, such as vinyl heterocycles.[6]
- Reducing Agent: It is known for its properties as a mild reducing agent in various organic transformations.[3]
- Pharmaceutical Synthesis: It is employed in the synthesis of various active pharmaceutical ingredients, including cyclooxygenase-2 (COX-2) inhibitors.[6][8]



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**Caption:** Key reactivity pathways of sodium **methanesulfinate** in organic synthesis.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of sodium **methanesulfinate**, compiled from established literature.

## Synthesis of Sodium Methanesulfinate

This protocol describes the synthesis of sodium **methanesulfinate** from methanesulfonyl chloride and sodium metabisulfite.[\[11\]](#)

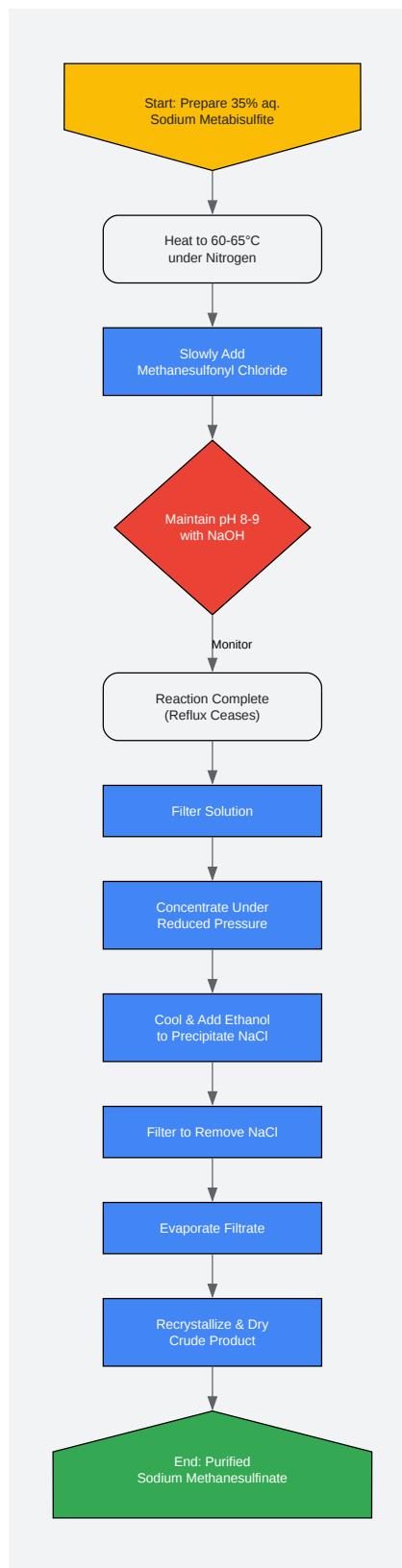
### Materials:

- Sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ )
- Methanesulfonyl chloride ( $\text{CH}_3\text{SO}_2\text{Cl}$ )
- Sodium hydroxide (NaOH) solution
- Anhydrous ethanol
- Deionized water
- Four-necked flask, thermometer, stirrer, reflux condenser, nitrogen inlet

### Procedure:

- Prepare a 35% (w/w) solution of sodium metabisulfite in water. Add 326 g of this solution to a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and nitrogen inlet.
- Under a nitrogen atmosphere, begin stirring and heat the solution to 60-65 °C.
- Slowly add 90.6 g of methanesulfonyl chloride to the flask. Maintain the temperature to ensure a slight reflux of the reaction mixture.
- Throughout the addition, monitor the pH of the reaction. Maintain the pH within the range of 8-9 by adding sodium hydroxide solution as needed.
- The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
- Filter the resulting solution to obtain a clear, colorless sulfonation liquid.
- Concentrate the liquid under reduced pressure until white crystals begin to appear.

- Stop heating and allow the mixture to cool. Add an appropriate amount of anhydrous ethanol to precipitate sodium chloride.
- Filter the mixture to remove the sodium chloride.
- Heat the filtrate to evaporate the solvent, yielding the crude solid product.
- Purify the crude product by recrystallization and drying to obtain the final sodium **methanesulfinate**.



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**Caption:** Experimental workflow for the synthesis of sodium **methanesulfinate**.

## Analysis by HPLC-UV with Derivatization

**Methanesulfonates** and related alkylsulfonates lack a strong UV chromophore, making direct detection by HPLC-UV challenging. A common analytical approach involves a derivatization step to introduce a UV-active moiety.[\[12\]](#)[\[13\]](#)[\[14\]](#) This protocol outlines a general workflow for this type of analysis.

**Principle:** The analyte (e.g., a methanesulfonate impurity) is reacted with a derivatizing agent that contains a chromophore. The resulting derivative can then be easily detected and quantified by reversed-phase HPLC with a UV detector. Sodium dibenzylthiocarbamate is one such reagent used for this purpose.[\[13\]](#)[\[14\]](#)

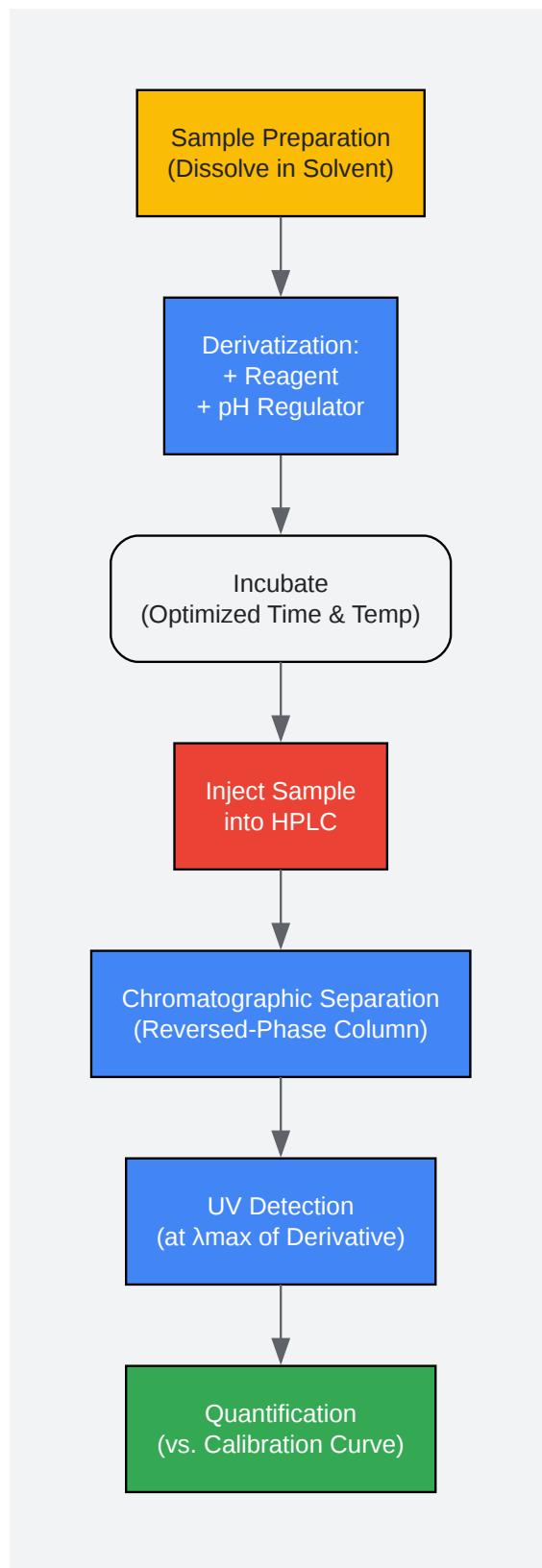
### Materials:

- Sample containing the analyte
- Derivatizing agent (e.g., sodium dibenzylthiocarbamate)
- pH buffer or regulator (e.g., NaOH solution)
- HPLC-grade solvents (e.g., acetonitrile, water)
- Reversed-phase HPLC column (e.g., C18)
- HPLC system with UV detector

### Procedure:

- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable solvent.
- **Derivatization Reaction:**
  - To the sample solution, add the derivatizing agent and a pH regulator. The pH is critical to control the reaction and minimize interference from the sample matrix.[\[13\]](#)[\[14\]](#)
  - Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure the reaction goes to completion.

- Sample Injection: After the reaction is complete, inject a known volume of the solution into the HPLC system.
- Chromatographic Separation:
  - Perform separation on a reversed-phase column using an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water).
  - The mobile phase composition and flow rate should be optimized to achieve good resolution between the derivatized analyte and other components.
- Detection and Quantification:
  - Monitor the column eluent with a UV detector at a wavelength where the derivatized product has maximum absorbance.
  - Quantify the analyte by comparing its peak area to a calibration curve prepared from standards that have undergone the same derivatization procedure.



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**Caption:** General workflow for HPLC-UV analysis with derivatization.

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